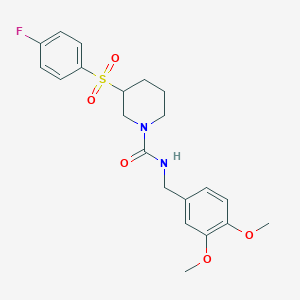
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H25FN2O5S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 3,4-dimethoxybenzyl group and a 4-fluorophenylsulfonyl moiety. The molecular formula is C18H22FNO4S, with a molecular weight of approximately 357.44 g/mol. The presence of the sulfonyl group is particularly noteworthy as it often enhances the compound's solubility and biological activity.
Biological Activity Overview
This compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, piperidine derivatives have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease. This inhibition can be crucial in therapeutic contexts, particularly for conditions like cancer and bacterial infections .
- Antibacterial Properties : Compounds with piperidine and sulfonamide moieties have demonstrated antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar properties .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Binding Affinity : The compound's ability to bind effectively to target proteins or enzymes is critical. Studies indicate that similar compounds interact with amino acids in binding sites, influencing their pharmacological effects .
- Cellular Uptake : The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and bioavailability.
- Apoptosis Induction : Research on related compounds shows that they can trigger apoptotic pathways in cancer cells, leading to reduced viability .
Case Studies and Research Findings
Several studies have evaluated the biological activity of piperidine derivatives:
- A study on synthesized piperidine compounds revealed strong inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential for neurological and anti-infective applications .
- Another research highlighted the anticancer potential of structurally related compounds, demonstrating significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar ranges .
Comparative Data Table
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-19-10-5-15(12-20(19)29-2)13-23-21(25)24-11-3-4-18(14-24)30(26,27)17-8-6-16(22)7-9-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLFQXVBNPLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














